molecular formula C11H13ClO2 B13556268 2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one

2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one

Cat. No.: B13556268
M. Wt: 212.67 g/mol
InChI Key: LGIPUPZUFKPHTF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C11H13ClO2 It is a chlorinated derivative of ethanone, featuring a methoxy group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one typically involves the chlorination of 1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-1-(4-methoxy-3,5-dimethylphenyl)ethanone

InChI

InChI=1S/C11H13ClO2/c1-7-4-9(10(13)6-12)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3

InChI Key

LGIPUPZUFKPHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCl

Origin of Product

United States

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